molecular formula C9H7N3S B14347399 (3-Methyl-1,3-benzothiazol-2(3H)-ylidene)cyanamide CAS No. 92819-62-0

(3-Methyl-1,3-benzothiazol-2(3H)-ylidene)cyanamide

Katalognummer: B14347399
CAS-Nummer: 92819-62-0
Molekulargewicht: 189.24 g/mol
InChI-Schlüssel: NUTOSDSDBXXHIU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3-Methyl-1,3-benzothiazol-2(3H)-ylidene)cyanamide is an organic compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a methyl group at the 3rd position and a cyanamide group attached to the 2nd position of the benzothiazole ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methyl-1,3-benzothiazol-2(3H)-ylidene)cyanamide typically involves the reaction of 3-methylbenzothiazole with cyanamide under specific conditions. The reaction may require the presence of a catalyst and controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

(3-Methyl-1,3-benzothiazol-2(3H)-ylidene)cyanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The cyanamide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Wissenschaftliche Forschungsanwendungen

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity and could be studied for its effects on different biological systems.

    Medicine: Potential medicinal applications could include its use as a precursor for drug development.

    Industry: It may be used in the production of dyes, pigments, or other industrial chemicals.

Wirkmechanismus

The mechanism of action of (3-Methyl-1,3-benzothiazol-2(3H)-ylidene)cyanamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes and pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to (3-Methyl-1,3-benzothiazol-2(3H)-ylidene)cyanamide include other benzothiazole derivatives such as:

  • 2-Aminobenzothiazole
  • 2-Mercaptobenzothiazole
  • 2-(Methylthio)benzothiazole

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of the cyanamide group, which can impart distinct chemical and biological properties compared to other benzothiazole derivatives.

Eigenschaften

CAS-Nummer

92819-62-0

Molekularformel

C9H7N3S

Molekulargewicht

189.24 g/mol

IUPAC-Name

(3-methyl-1,3-benzothiazol-2-ylidene)cyanamide

InChI

InChI=1S/C9H7N3S/c1-12-7-4-2-3-5-8(7)13-9(12)11-6-10/h2-5H,1H3

InChI-Schlüssel

NUTOSDSDBXXHIU-UHFFFAOYSA-N

Kanonische SMILES

CN1C2=CC=CC=C2SC1=NC#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.